molecular formula C10H12ClN3O2 B3234098 [(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid CAS No. 1353963-10-6

[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B3234098
CAS No.: 1353963-10-6
M. Wt: 241.67 g/mol
InChI Key: QYJHDOHXBNQICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a chemical compound with the molecular formula C 10 H 12 ClN 3 O 2 . This compound is part of a family of pyridazine derivatives, which are nitrogen-containing heterocycles recognized for their significant value in pharmaceutical and agrochemical research. The structure combines a chloropyridazine ring, a cyclopropylamine group, and an acetic acid moiety, making it a versatile building block or intermediate for further chemical synthesis . The 6-chloropyridazine component is a common precursor in nucleophilic substitution reactions, allowing researchers to introduce various amines and other functional groups to create novel compound libraries . The presence of the acetic acid group also facilitates the molecule's use in conjugation or salt formation. While the exact biological profile of this specific compound requires further investigation, structurally related pyridazine compounds are frequently explored in the development of active ingredients, including herbicides and antibacterial agents . This product is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this high-quality intermediate to advance their discoveries in chemical synthesis and drug discovery initiatives.

Properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-9-4-1-7(12-13-9)5-14(6-10(15)16)8-2-3-8/h1,4,8H,2-3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJHDOHXBNQICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=NN=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192128
Record name Glycine, N-[(6-chloro-3-pyridazinyl)methyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353963-10-6
Record name Glycine, N-[(6-chloro-3-pyridazinyl)methyl]-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353963-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(6-chloro-3-pyridazinyl)methyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic compound that belongs to the pyridazine family, characterized by its unique structural features and potential biological activities. The compound has garnered attention for its possible applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₈ClN₃O₂
  • CAS Number : 1353963-10-6

Structural Features

  • Chloro Group : The presence of a chloro substituent at the 6-position of the pyridazine ring enhances its reactivity and biological interaction potential.
  • Cyclopropyl Group : This feature may influence the compound's pharmacokinetics and binding affinity to biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The chloro and cyclopropyl groups are crucial for binding interactions that can lead to various pharmacological effects.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit significant antitumor properties. Research indicates that similar compounds can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth .
  • Antimicrobial Activity : Pyridazine derivatives have been noted for their antimicrobial properties, potentially making this compound a candidate for further investigation in this area .
  • Anti-inflammatory Effects : Some pyridazine compounds have demonstrated anti-inflammatory activity, which could be relevant for treating conditions characterized by chronic inflammation .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of various pyridazine derivatives, revealing insights into how modifications in chemical structure can enhance or diminish biological efficacy. For instance, the introduction of different substituents has been shown to significantly impact the compound's ability to interact with target proteins .

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of pyridazine derivatives, including those structurally similar to this compound, evaluated their effects on breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against MCF-7 and MDA-MB-231 cell lines, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation, a range of pyridazine derivatives were tested for their antimicrobial efficacy against various bacterial strains. Results showed promising activity, suggesting that compounds like this compound could be developed into effective antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityStructural Features
Indole-3-acetic acidPlant hormone; growth regulatorContains an acetic acid moiety
Pyridine derivativesAntimicrobial, anticancerVaries with substituents
This compoundAntitumor, antimicrobialUnique chloro and cyclopropyl groups

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development :
    • The compound serves as a building block in the synthesis of novel pharmaceutical agents. Its structural components allow for modifications that can enhance biological activity or specificity towards certain targets.
    • Case studies indicate its potential as an antagonist or inhibitor in specific biochemical pathways, particularly those involving receptor interactions or enzyme inhibition.
  • Biological Studies :
    • Research has focused on its interactions with biological targets, such as enzymes and receptors. For instance, studies have explored its effects on neurotransmitter systems, potentially contributing to treatments for neurological disorders.
    • In vitro assays have demonstrated its efficacy in modulating biological responses, making it a candidate for further exploration in drug discovery.

Agricultural Applications

  • Pesticide Development :
    • The compound has been investigated for its efficacy against agricultural pests. Patents have been filed for formulations that utilize [(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid as an active ingredient in controlling parasitic pests in crops.
    • Its effectiveness and safety profile make it a candidate for developing environmentally friendly agrochemicals.
  • Herbicide Formulations :
    • Studies suggest that modifications of this compound can lead to herbicidal properties, providing an avenue for developing new herbicides that target specific weed species without harming crops.

Chemical Properties and Reactions

The compound can undergo various chemical reactions, which are crucial for its application development:

  • Oxidation : Can yield N-oxides, which may have different biological activities.
  • Reduction : The chloro group can be reduced to other functional groups, altering the compound's properties and potential applications.
  • Substitution Reactions : The chloro group can be replaced with other nucleophiles, creating derivatives with tailored functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyridazine derivatives modified with amino-acetic acid groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Observed Properties/Applications
[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid 6-Cl, cyclopropylamino, acetic acid Pyridazine, -COOH Potential metal chelation; steric effects due to cyclopropane
[(6-Methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid 6-OCH₃, amino, acetic acid Pyridazine, -COOH, -OCH₃ Enhanced solubility in polar solvents; reduced steric hindrance
[(6-Chloro-pyridazin-3-ylmethyl)-isopropyl-amino]-acetic acid 6-Cl, isopropylamino, acetic acid Pyridazine, -COOH, branched alkyl Increased lipophilicity; potential metabolic instability
[(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid 6-Cl, methylamino, acetic acid Pyridazine, -COOH, -CH₃ Simplified steric profile; higher reactivity in acidic conditions

Key Findings from Comparative Studies

Cyclopropylamino groups introduce rigidity, which may stabilize ligand-metal complexes but reduce solubility in aqueous systems compared to linear alkylamines .

Adsorption and Chelation Behavior: Acetic acid-modified compounds (e.g., ASBB in uranium sorption studies) demonstrate that carboxylate (-COO⁻) groups play a critical role in binding via monodentate or bidentate coordination . Pyridazine derivatives with -COOH groups show pH-dependent sorption efficiency, peaking near neutral pH (e.g., 97.8% U(VI) removal at pH 6.0 for ASBB) .

Thermodynamic and Kinetic Performance :

  • Compounds with bulky substituents (e.g., cyclopropyl) exhibit slower adsorption kinetics but higher equilibrium capacities due to optimized pore structure and functional group density .
  • Pseudo-second-order models better describe sorption kinetics for acetic acid-functionalized adsorbents, suggesting chemisorption dominance .

Reusability and Stability :

  • Cyclopropane-containing analogs demonstrate superior reusability (>5 cycles) in desorption studies using HCl, attributed to stable ligand frameworks .

Q & A

Q. How to evaluate stability in aqueous solutions for formulation studies?

  • Answer:
  • pH stability: Incubate compound in buffers (pH 1–9) at 25°C. Monitor degradation via UV-Vis at λmax (~260 nm for pyridazine).
  • Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity: Expose to UV (365 nm) and quantify photodegradation products via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.